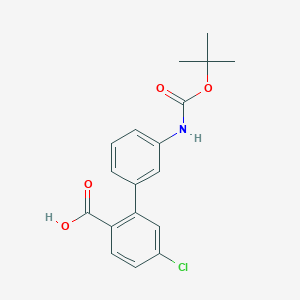![molecular formula C20H18F3NO3 B6412530 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% CAS No. 1261914-84-4](/img/structure/B6412530.png)
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95%
Vue d'ensemble
Description
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid (3-P-5-TFMB) is an organic compound with a molecular weight of 340.37 g/mol. It is a white solid with a melting point of 151-154°C, and is soluble in ethanol, acetonitrile and methanol. 3-P-5-TFMB is a versatile compound that can be used in various scientific research applications, ranging from biochemical studies to drug discovery and development. In
Applications De Recherche Scientifique
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a substrate for the study of enzymes such as cytochrome P450 and as a ligand for the study of protein-protein interactions. It has also been used as an inhibitor of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% has been used in the study of the pharmacological activity of various drugs, as well as in the development of new drugs.
Mécanisme D'action
The mechanism of action of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is not yet fully understood. However, it is believed that the compound binds to the active site of enzymes, such as cytochrome P450, and blocks the enzyme’s activity. It is also believed that the compound binds to the active site of proteins, such as glycogen phosphorylase, and inhibits their activity. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% are not yet fully understood. However, it is believed that the compound may have a variety of effects on the body, such as inhibition of the enzyme glycogen phosphorylase, which is involved in the regulation of glycogen metabolism. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% may also interact with other molecules, such as drugs, and affect their pharmacological activity.
Avantages Et Limitations Des Expériences En Laboratoire
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is a versatile compound that can be used in a variety of lab experiments. One of the main advantages of using this compound is its high purity (95%), which ensures that the results of experiments are accurate and reproducible. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is relatively stable and can be stored for long periods of time without significant degradation. One of the main limitations of using this compound is its low solubility in water, which can make it difficult to use in some experiments.
Orientations Futures
The future of 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% is promising, as the compound has a variety of potential applications in scientific research. One potential future direction is the development of new drugs that utilize the compound’s mechanism of action. In addition, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the pharmacological activity of existing drugs, as well as to develop new drugs with improved efficacy. Finally, 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be used to study the biochemical and physiological effects of various compounds, which could lead to the development of new treatments for various diseases.
Méthodes De Synthèse
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% can be synthesized using a three-step reaction sequence. The first step involves the reaction of 4-piperidinecarboxylic acid with 2-bromo-5-trifluoromethylbenzoic acid in the presence of a base, such as sodium carbonate or potassium carbonate. The second step involves the reaction of the intermediate with a strong base, such as sodium hydroxide or potassium hydroxide, to form the desired product. The final step involves the purification of the product by recrystallization. This method has been successfully used to synthesize 3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid, 95% with a purity of 95%.
Propriétés
IUPAC Name |
3-[4-(piperidine-1-carbonyl)phenyl]-5-(trifluoromethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c21-20(22,23)17-11-15(10-16(12-17)19(26)27)13-4-6-14(7-5-13)18(25)24-8-2-1-3-9-24/h4-7,10-12H,1-3,8-9H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOIREKVQUKFXDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC=C(C=C2)C3=CC(=CC(=C3)C(F)(F)F)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692306 | |
| Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[4-(Piperidine-1-carbonyl)phenyl]-5-trifluoromethylbenzoic acid | |
CAS RN |
1261914-84-4 | |
| Record name | 4'-(Piperidine-1-carbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















